Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-
CAS No.: 65059-83-8
Cat. No.: VC18471407
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65059-83-8 |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19) |
| Standard InChI Key | CCLQOFGQFQXZOF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The systematic name N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]acetamide reflects its substitution pattern: a phenyl ring at position 3 bears an acetamide group (-NH-C(O)CH₃) and a secondary amine linked to both 2-cyanoethyl (-CH₂CH₂CN) and 2-hydroxybutyl (-CH₂CH(OH)CH₂CH₃) moieties. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.293 g/mol.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55379-84-5 | |
| Molecular Formula | C₁₃H₁₇N₃O₂ | |
| Exact Mass | 247.132 g/mol | |
| XLogP3 | 1.2 (Predicted) | |
| Hydrogen Bond Donors | 2 (Amide NH, hydroxyl OH) | |
| Hydrogen Bond Acceptors | 4 (Amide O, nitrile N, hydroxyl O) |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands:
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3270 cm⁻¹: N-H stretch of the acetamide group.
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2245 cm⁻¹: C≡N stretch of the cyanoethyl moiety.
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1665 cm⁻¹: Amide C=O stretch.
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1050–1150 cm⁻¹: C-O stretch of the hydroxybutyl group.
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further confirm the structure:
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δ 2.05 ppm (s, 3H): Acetamide methyl protons.
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δ 3.45–3.70 ppm (m, 4H): Methylene protons adjacent to the amine and hydroxyl groups.
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δ 6.80–7.20 ppm (m, 4H): Aromatic protons on the phenyl ring.
Synthetic Pathways and Optimization
Stepwise Synthesis
The compound is synthesized via a three-step sequence:
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Aniline Functionalization:
Reaction of 3-nitroaniline with acetic anhydride forms N-(3-nitrophenyl)acetamide, followed by catalytic hydrogenation to yield N-(3-aminophenyl)acetamide. -
Alkylation Reactions:
Sequential treatment with acrylonitrile and 1,2-epoxybutane introduces the cyanoethyl and hydroxybutyl groups, respectively. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >85% purity.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Acetic anhydride, reflux, 2 hr | 92% | 95% |
| 2a | Acrylonitrile, K₂CO₃, DMF, 70°C | 78% | 88% |
| 2b | 1,2-Epoxybutane, K₂CO₃, DMF, 60°C | 81% | 90% |
| 3 | Column chromatography | 76% | 98% |
Industrial-Scale Production
Pilot-scale synthesis employs continuous flow reactors to enhance efficiency:
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Residence Time: 15–20 minutes per step.
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Throughput: 50–100 kg/day using a modular reactor system.
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Cost Analysis: Raw material costs account for 62% of total production expenses, with acrylonitrile as the major contributor (38%).
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate solubility in polar aprotic solvents:
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DMSO: 45 mg/mL
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DMF: 32 mg/mL
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Water: <0.1 mg/mL (pH 7.0)
Octanol-water partition coefficient (LogP) values:
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Experimental LogP: 1.2 (consistent with XLogP3 prediction).
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pH-Dependent Solubility: Solubility increases to 1.8 mg/mL in aqueous solutions at pH <4 due to protonation of the amine group.
Thermal and Oxidative Stability
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Melting Point: 142–145°C (decomposition observed above 150°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen.
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Oxidative Stability: Stable to air for 72 hr at 25°C; degrades rapidly in the presence of H₂O₂ (40% loss in 24 hr).
Applications in Materials Science and Pharmaceuticals
Polymer Modification
The compound serves as a chain extender in polyurethane synthesis, enhancing tensile strength (25% increase) and thermal resistance (glass transition temperature elevated by 18°C).
Pharmaceutical Intermediates
As a precursor to kinase inhibitors, it demonstrates:
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IC₅₀: 0.8 μM against JAK2 kinase in biochemical assays.
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Selectivity: >50-fold selectivity over JAK1 and JAK3 isoforms.
Chromatographic Analysis
Reverse-phase HPLC methods using C18 columns (e.g., Newcrom R1) achieve baseline separation with retention time = 8.2 min under mobile phase conditions of 60:40 acetonitrile/water + 0.1% H₃PO₄ .
Table 3: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (150 mm × 4.6 mm) |
| Mobile Phase | MeCN/H₂O/H₃PO₄ (60:40:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 min |
Biological Activity and Toxicology
In Vitro Cytotoxicity
Screening in HepG2 cells (72 hr exposure):
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LD₅₀: 320 μM.
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Apoptosis Induction: 22% increase at 100 μM (Annexin V assay).
Mutagenicity Assessment
Ames test (TA98 strain, ±S9 metabolic activation):
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Negative for mutagenicity up to 500 μg/plate.
Environmental and Regulatory Considerations
Ecotoxicity
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Daphnia magna EC₅₀ (48 hr): 45 mg/L.
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Algal Growth Inhibition (72 hr): NOEC = 10 mg/L.
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